molecular formula C5H9ClN4 B13467519 3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride

3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13467519
M. Wt: 160.60 g/mol
InChI Key: GNEFFSAIDVMTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the copper-catalyzed diazo-transfer reaction with imidazole-1-sulfonyl azide to introduce the azide group . Another approach involves the radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production. The use of copper-catalyzed reactions and diazo-transfer reactions are practical for industrial applications due to their efficiency and relatively mild conditions .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both the azide and amine groups, which allow for a wide range of chemical reactions and applications. Its rigid bicyclic structure also sets it apart from more flexible molecules, providing distinct advantages in terms of stability and three-dimensionality .

Properties

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

3-azidobicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-4-1-5(2-4,3-4)8-9-7;/h1-3,6H2;1H

InChI Key

GNEFFSAIDVMTGH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N=[N+]=[N-])N.Cl

Origin of Product

United States

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